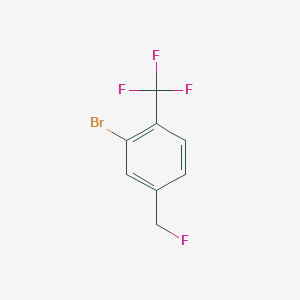

2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

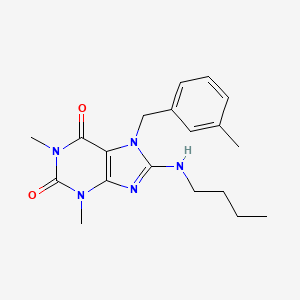

Description

“2-Bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrF4 . It is a halogenated benzotrifluoride derivative .

Synthesis Analysis

This compound may be used in the multi-step synthesis of (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight is 242.996 Da .

Chemical Reactions Analysis

“this compound” may be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.7±0.1 g/cm3, a boiling point of 152.7±35.0 °C at 760 mmHg, and a vapor pressure of 4.4±0.3 mmHg at 25°C . The compound has an enthalpy of vaporization of 37.3±3.0 kJ/mol and a flash point of 59.0±10.0 °C .

Scientific Research Applications

Radiosynthesis and Labeling Agents

- Synthesis of Radiolabeled Compounds : 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue, demonstrating the potential of such compounds in the synthesis of radiolabeled molecules for medical imaging and diagnostics (Namolingam et al., 2001).

Chemical Synthesis and Organic Chemistry

- Facilitating Organic Synthesis : The compound has been used in the synthesis of a variety of organic molecules. For example, it has been involved in the generation of arynes, intermediates for the synthesis of naphthalenes (Schlosser & Castagnetti, 2001).

- Study of Steric Effects in Organic Reactions : Research has shown that the trifluoromethyl group can act as both an emitter and transmitter of steric pressure in chemical reactions, influencing reactivity and selectivity (Schlosser et al., 2006).

Material Science and Fluorescence

- Fluorescence Properties for Material Science : Studies on compounds like 1-Bromo-4-( 2,2-diphenylvinyl) benzene, derived from bromomethyl-benzene, have shown interesting photoluminescence properties, which could be valuable in material science and engineering (Zuo-qi, 2015).

Crystallography and Structural Chemistry

- Crystal Structure Analysis : The crystal structures of related compounds have been studied to understand molecular interactions and packing motifs in solid-state chemistry (Suchetan et al., 2016).

Photoredox Catalysis

- Photoredox Catalysis for Fluoromethylation : Research has been conducted on the use of fluoromethyl groups in photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, an important reaction in organic synthesis and pharmaceutical chemistry (Koike & Akita, 2016).

Polymer Science

- Development of Polymers : The compound has been used in the synthesis of polymers, such as in the preparation of mixed chromophore perfluorocyclobutyl copolymers for tailored light emission, demonstrating its potential in advanced material design (Neilson et al., 2007).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Properties

IUPAC Name |

2-bromo-4-(fluoromethyl)-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-7-3-5(4-10)1-2-6(7)8(11,12)13/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXFNTPYKDGPTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CF)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-ynamide](/img/structure/B2401999.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2402000.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2402001.png)

![7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2402011.png)